molecular formula C8H8BrClS B2563915 1-(Bromomethyl)-3-chloro-5-methylsulfanylbenzene CAS No. 2253639-65-3

1-(Bromomethyl)-3-chloro-5-methylsulfanylbenzene

Cat. No.: B2563915
CAS No.: 2253639-65-3
M. Wt: 251.57
InChI Key: YFXJJHQZQHWKES-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-3-chloro-5-methylsulfanylbenzene is an organic compound with a unique structure that includes bromomethyl, chloro, and methylsulfanyl groups attached to a benzene ring

Scientific Research Applications

1-(Bromomethyl)-3-chloro-5-methylsulfanylbenzene has several applications in scientific research:

Safety and Hazards

This involves understanding the risks associated with handling and using the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling .

Future Directions

This involves discussing potential future research directions. It could include potential applications, modifications to improve its properties, or new synthesis methods .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-3-chloro-5-methylsulfanylbenzene typically involves the bromination of a precursor compound. One common method is the bromination of 3-chloro-5-methylsulfanylbenzyl alcohol using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an organic solvent such as carbon tetrachloride (CCl4) at reflux temperature .

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The debromination of polybrominated intermediates using diethyl phosphite and N,N-diisopropylethylamine can also be employed to obtain the desired monobromide .

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-3-chloro-5-methylsulfanylbenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Aromatic Substitution: The chloro and methylsulfanyl groups can direct electrophilic substitution reactions to specific positions on the benzene ring.

    Oxidation and Reduction: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone under appropriate conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (RSK) in polar aprotic solvents.

    Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Major Products:

    Nucleophilic Substitution: Formation of azides, thiols, or ethers.

    Electrophilic Aromatic Substitution: Formation of nitro or sulfonic acid derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

Comparison with Similar Compounds

    1-(Bromomethyl)-4-chlorobenzene: Similar structure but lacks the methylsulfanyl group.

    1-(Bromomethyl)-3-methylbenzene: Similar structure but lacks the chloro and methylsulfanyl groups.

    1-(Bromomethyl)-3-chlorobenzene: Similar structure but lacks the methylsulfanyl group.

Uniqueness: 1-(Bromomethyl)-3-chloro-5-methylsulfanylbenzene is unique due to the presence of all three functional groups (bromomethyl, chloro, and methylsulfanyl) on the benzene ring. This combination of groups imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and materials science .

Properties

IUPAC Name

1-(bromomethyl)-3-chloro-5-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClS/c1-11-8-3-6(5-9)2-7(10)4-8/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFXJJHQZQHWKES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=CC(=C1)CBr)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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